2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-(2-methoxyphenyl)acetamide
Overview
Description
2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C16H16BrNO4 and its molecular weight is 366.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.02627 g/mol and the complexity rating of the compound is 355. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
ZINC02554829, also known as CBKinase1_009977 or 2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-(2-methoxyphenyl)acetamide, is a compound that primarily targets zinc transporters . These transporters, including the SLC30 (ZnT) and SLC39 (ZIP) families, are responsible for the excretion and intake of zinc, respectively . Zinc is an essential trace element in the diet, forming an essential part of many enzymes, and playing an important role in protein synthesis and in cell division .
Mode of Action
The compound interacts with its targets, the zinc transporters, to influence the homeostasis of zinc within the cell .
Biochemical Pathways
ZINC02554829 affects the pathways related to zinc metabolism. Zinc is involved in numerous biological functions, including cell cycle progression, immune functions, meiosis, and many other physiological procedures . Disruption of zinc homeostasis is often associated with disease progression .
Pharmacokinetics
It is known that zinc is incompletely absorbed from the small bowel, with between 10 and 40% of an ingested dose absorbed . Numerous dietary components can interfere with zinc absorption, particularly phytates and fiber, which bind to zinc, resulting in poorly absorbed zinc complexes .
Result of Action
The molecular and cellular effects of ZINC02554829’s action are largely related to its influence on zinc homeostasis. By interacting with zinc transporters, the compound can potentially affect a wide range of physiological processes that depend on zinc. This includes the function of many enzymes, protein synthesis, cell division, and immune response .
Action Environment
The action, efficacy, and stability of ZINC02554829 can be influenced by various environmental factors. For instance, the presence of dietary components like phytates and fiber can affect the absorption of zinc, thereby influencing the compound’s action
Properties
IUPAC Name |
2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-(2-methoxyphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO4/c1-21-15-5-3-2-4-13(15)18-16(20)10-22-14-7-6-12(17)8-11(14)9-19/h2-8,19H,9-10H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVWMZYNZMBDDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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